molecular formula C21H16N4O B12893370 2-Phenyl-4-isonicotinyl-hydrazino-quinoline CAS No. 159586-78-4

2-Phenyl-4-isonicotinyl-hydrazino-quinoline

Cat. No.: B12893370
CAS No.: 159586-78-4
M. Wt: 340.4 g/mol
InChI Key: NYRMJKINSUORML-UHFFFAOYSA-N
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Description

2-Phenyl-4-isonicotinyl-hydrazino-quinoline is a chemical compound that belongs to the class of quinoline derivatives. . This compound, in particular, has garnered interest due to its unique structure and potential therapeutic applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-isonicotinyl-hydrazino-quinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrazine derivatives .

Mechanism of Action

Biological Activity

2-Phenyl-4-isonicotinyl-hydrazino-quinoline (CAS No. 159586-78-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, particularly in antimicrobial and anticancer research.

The molecular formula of this compound is C21H16N4O, with a molecular weight of 340.4 g/mol. Its IUPAC name is N'-(2-phenylquinolin-4-yl)pyridine-4-carbohydrazide, and it features a unique combination of hydrazino and quinoline structures that contribute to its biological properties.

PropertyValue
CAS No. 159586-78-4
Molecular Formula C21H16N4O
Molecular Weight 340.4 g/mol
IUPAC Name N'-(2-phenylquinolin-4-yl)pyridine-4-carbohydrazide
InChI Key NYRMJKINSUORML-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazides with various aldehydes or ketones in organic solvents. The optimization of reaction conditions and purification techniques is crucial for producing this compound in an industrial setting.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes involved in metabolic pathways. It has been shown to inhibit certain enzymes, leading to disrupted cellular processes that are vital for pathogen survival .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism likely involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Anticancer Activity

In addition to its antimicrobial effects, the compound has shown promise in anticancer studies. It has been evaluated against several cancer cell lines, demonstrating cytotoxicity at low concentrations. The compound's unique structural features allow it to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antibacterial activity of various hydrazone derivatives, including this compound. The results indicated significant inhibition zones against multiple resistant bacterial strains, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria .
  • Anticancer Studies
    • In a study focusing on the cytotoxic effects of quinoline derivatives, this compound was tested against human pancreatic cancer cell lines. Results showed a dose-dependent increase in cytotoxicity, with the compound inducing apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

When compared to other quinoline derivatives, this compound stands out due to its enhanced biological activity and specificity towards certain molecular targets. Other compounds like quinazoline derivatives exhibit similar properties but lack the unique hydrazino group that enhances the efficacy of this compound .

Properties

CAS No.

159586-78-4

Molecular Formula

C21H16N4O

Molecular Weight

340.4 g/mol

IUPAC Name

N'-(2-phenylquinolin-4-yl)pyridine-4-carbohydrazide

InChI

InChI=1S/C21H16N4O/c26-21(16-10-12-22-13-11-16)25-24-20-14-19(15-6-2-1-3-7-15)23-18-9-5-4-8-17(18)20/h1-14H,(H,23,24)(H,25,26)

InChI Key

NYRMJKINSUORML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NNC(=O)C4=CC=NC=C4

Origin of Product

United States

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